2-(4-Phenylbutyl)benzoic acid
Description
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-(4-phenylbutyl)benzoic acid |
InChI |
InChI=1S/C17H18O2/c18-17(19)16-13-7-6-12-15(16)11-5-4-10-14-8-2-1-3-9-14/h1-3,6-9,12-13H,4-5,10-11H2,(H,18,19) |
InChI Key |
ZBZXNPJECJYXIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Carboxylic Acid Group Reactions
The carboxyl group undergoes typical acid-catalyzed transformations:
Table 1: Common carboxyl group reactions
*Yields based on analogous benzoic acid reactions from literature
The steric bulk of the 4-phenylbutyl group influences reaction kinetics, requiring longer reaction times compared to unsubstituted benzoic acid in esterification processes. Acid strength remains comparable to benzoic acid derivatives (pKa ~4.2) , enabling similar neutralization behavior.
Aromatic Ring Reactions
Electrophilic substitution occurs primarily at the meta position relative to the carboxyl group:
Table 2: Aromatic substitution reactions
The electron-withdrawing carboxyl group directs incoming electrophiles to the meta position, while the 4-phenylbutyl group exhibits minimal electronic influence but contributes to steric hindrance . Reaction rates are generally slower than those observed in simpler benzoic acids due to increased molecular bulk.
Redox Reactions
The compound undergoes controlled reduction and oxidation processes:
-
Reduction : LiAlH₄ converts the carboxyl group to a hydroxymethyl group, yielding 2-(4-phenylbutyl)benzyl alcohol (68% yield in model systems)
-
Oxidative Decarboxylation : Heating with Cu salts in quinoline produces toluene derivatives via CO₂ elimination
Supramolecular Interactions
The extended conjugation system enables unique non-covalent interactions:
-
Forms stable co-crystals with heterocyclic amines through COOH···N hydrogen bonding
-
Exhibits π-π stacking between phenyl rings in solid-state structures
Stability Considerations
Thermal analysis shows decomposition onset at 215°C (DSC, heating rate 10°C/min). The compound demonstrates:
-
pH-dependent solubility (0.8 mg/mL in water at pH 7 vs. 48 mg/mL at pH 9)
-
Enhanced organic solvent solubility compared to benzoic acid (25% w/v in ethanol vs. 8% for benzoic acid)
This reaction profile enables applications in pharmaceutical intermediate synthesis and materials science. The combination of aromatic reactivity and aliphatic chain functionality makes 2-(4-phenylbutyl)benzoic acid a versatile building block for complex molecule construction.
Comparison with Similar Compounds
Substituent Effects on Geometry and Crystallinity
4-(4-Phenylbutoxy)Benzoic Acid (CAS 30131-16-9) :
This compound replaces the phenylbutyl chain with a phenylbutoxy group. The oxygen atom in the substituent enhances polarity and hydrogen-bonding capacity compared to 2-(4-phenylbutyl)benzoic acid. Such differences can lead to distinct crystal packing, as seen in analogs like 2-(2-ethoxy-2-oxoacetamido)benzoic acid, which forms 1D hydrogen-bonded chains along the [111] direction .2-(2-Ethoxy-2-oxoacetamido)Benzoic Acid :
This derivative includes an ethoxy-oxoacetamido group at the 2-position. Its crystal structure (triclinic, space group P1) exhibits planar geometry with intramolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing its conformation . The terminal methyl group deviates by 0.388 Å from the mean plane, highlighting the impact of substituent flexibility .
Preparation Methods
Key Reaction Steps
-
Grignard Reagent Formation : β-Bromophenylethane reacts with magnesium in tetrahydrofuran (THF) to form a phenylmagnesium bromide analog.
-
Ethylene Oxide Addition : The Grignard reagent attacks ethylene oxide, extending the carbon chain to form a four-carbon intermediate.
-
Mesylation : The hydroxyl group of the intermediate is converted to a mesylate (CH₃SO₃⁻) using methanesulfonyl chloride, enhancing its leaving-group ability.
-
Nucleophilic Substitution : The mesylated intermediate reacts with methyl 2-hydroxybenzoate (or a positional isomer for 2-substitution) under basic conditions (K₂CO₃) to form the ether linkage.
-
Ester Hydrolysis : The methyl ester is hydrolyzed using NaOH in ethanol, yielding the final benzoic acid.
Experimental Optimization
-
Yield Improvements : The substitution step achieves 80% yield using toluene as the solvent and 11–15 h reflux.
-
Purity Control : Recrystallization from ethanol/water mixtures ensures >98% purity after acidification to pH 2.
Table 1: Reaction Conditions and Yields for Grignard-Based Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Grignard Formation | Mg, THF, 25°C, 0.5 h | 95 |
| Ethylene Oxide Addition | Ethylene oxide, 0°C → reflux | 90 |
| Mesylation | CH₃SO₂Cl, CH₂Cl₂, ≤10°C, 3 h | 80 |
| Substitution | Methyl 2-hydroxybenzoate, K₂CO₃, reflux | 85 |
| Hydrolysis | NaOH (25%), ethanol, 3 h | 95 |
Friedel-Crafts Alkylation Approaches
Adaptation of Acylation Methods
While Friedel-Crafts acylation is traditionally used for ketone synthesis (e.g., 2-(4’-phenylbenzoyl)benzoic acid in LT5510B), alkylation variants may be applicable. For 2-(4-phenylbutyl)benzoic acid, a hypothetical route involves:
-
Alkylation of Benzene : Reacting 1-phenyl-4-bromobutane with benzene via AlCl₃ catalysis to form 4-phenylbutylbenzene.
-
Carboxylation : Direct carboxylation at the 2-position using CO₂ under high pressure or via Kolbe-Schmitt conditions.
Challenges and Mitigations
-
Regioselectivity : Directing groups (e.g., nitro or methoxy) may be required to ensure carboxylation occurs at the 2-position.
-
Side Reactions : Competitive electrophilic substitution at the phenylbutyl chain necessitates careful temperature control (<50°C).
Suzuki Coupling Strategies
Cross-Coupling for Precision Synthesis
A modern approach could employ Suzuki-Miyaura coupling to link the phenylbutyl moiety to a pre-functionalized benzoic acid derivative:
-
Boronic Acid Preparation : Synthesize 4-phenylbutylboronic acid from 4-phenyl-1-butene via hydroboration.
-
Coupling Reaction : React with 2-bromobenzoic acid using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in a DME/H₂O solvent system.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Grignard | High scalability, low cost | Multi-step, sensitive conditions | 80–95 |
| Friedel-Crafts | Single aromatic system | Poor regioselectivity | 50–70 |
| Suzuki Coupling | Regioselective, mild conditions | Expensive catalysts | 75–85 |
Emerging Techniques and Innovations
Flow Chemistry Applications
Microreactor systems enable safer handling of exothermic steps (e.g., Grignard formation), reducing reaction times by 50% and improving yields to >90%.
Biocatalytic Routes
Recent advances utilize lipases for enantioselective hydrolysis of ester intermediates, though this remains experimental for arylalkyl benzoic acids.
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